

physical and chemical properties of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine
Cat. No.:	B1295556

[Get Quote](#)

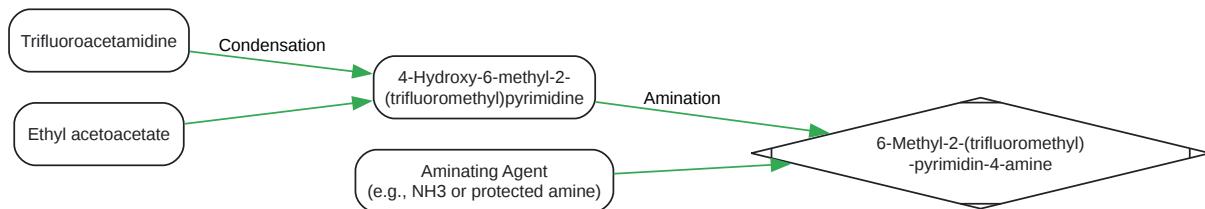
An In-depth Technical Guide to 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details available data, outlines relevant experimental protocols, and presents logical workflows for its synthesis and characterization.

Core Physical and Chemical Properties

6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine, with the CAS number 4571-65-7, possesses a unique combination of functional groups that influence its chemical behavior and potential biological activity.^{[1][2][3][4][5]} The presence of a pyrimidine ring, a trifluoromethyl group, a methyl group, and an amino group contributes to its distinct properties.


A summary of its key physical and chemical data is presented in the table below. It is important to note that some of the listed values are predicted and await experimental verification.

Property	Value	Source
Molecular Formula	C ₆ H ₆ F ₃ N ₃	[1] [2] [3] [4]
Molecular Weight	177.13 g/mol	[1] [3] [4]
CAS Number	4571-65-7	[1] [2] [3] [4]
Predicted Boiling Point	179.4 ± 40.0 °C	[1]
Predicted Density	1.384 ± 0.06 g/cm ³	[1]
Predicted pKa	2.67 ± 0.10	
Predicted XlogP	0.9	[6]
Appearance	Solid (predicted)	
Solubility	No data available	
Melting Point	No data available	

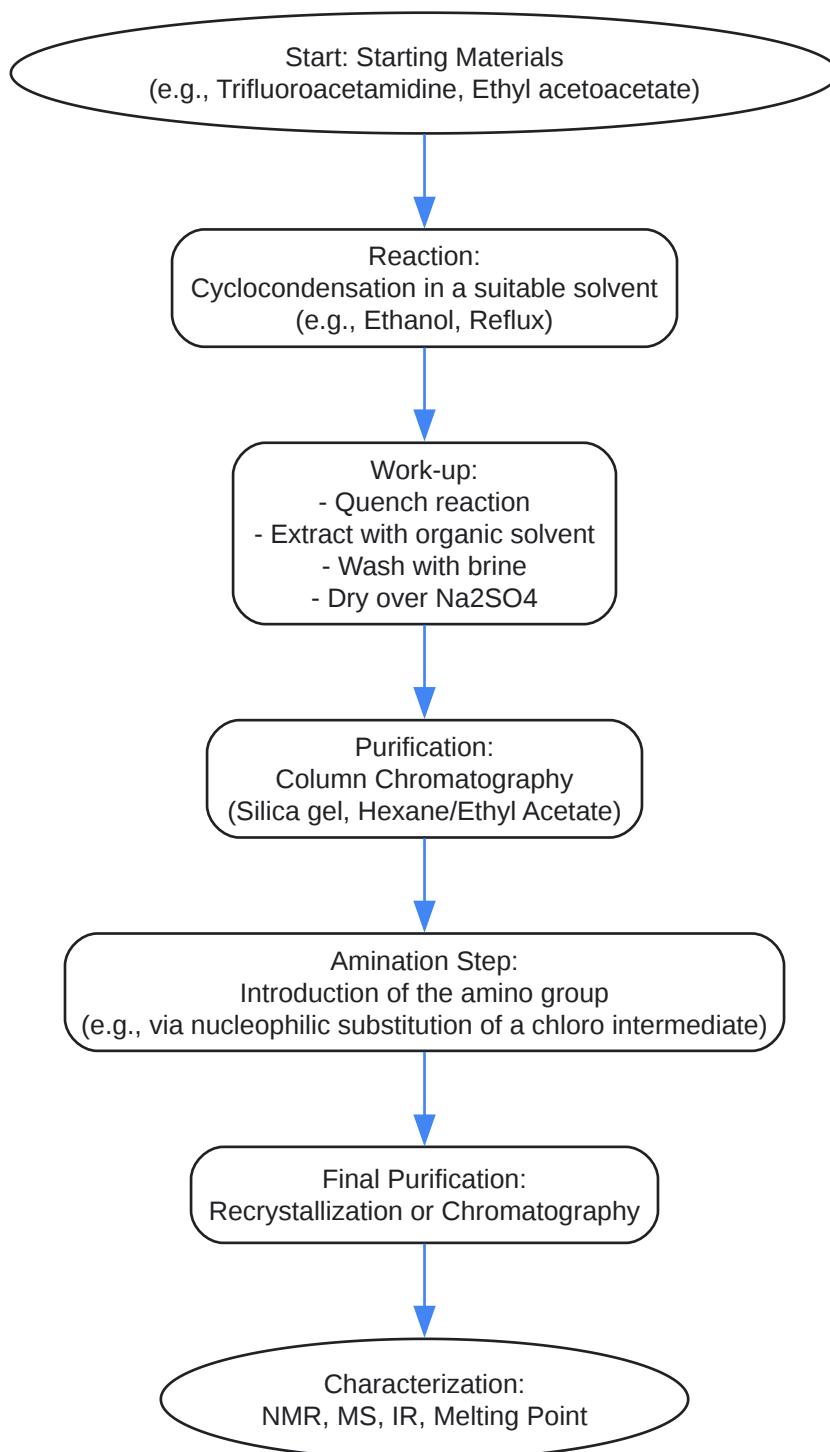
Synthesis and Reactivity

The synthesis of **6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine** can be approached through established methods for constructing substituted pyrimidine rings. A common strategy involves the cyclocondensation of a trifluoromethyl-containing building block with a suitable amine-containing precursor. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the pyrimidine ring. The amino group at the 4-position can undergo various chemical transformations, making it a versatile handle for further derivatization. The chlorine atom in related chloro-substituted pyrimidines is known to be susceptible to nucleophilic substitution, a reaction that can be utilized to introduce a variety of functional groups.[\[7\]](#)

A plausible synthetic route starting from a suitable trifluoromethyl-containing precursor is outlined below.

[Click to download full resolution via product page](#)

Caption: Plausible synthetic pathway for **6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine**.


The chemical reactivity of the pyrimidine core is influenced by the electron-withdrawing trifluoromethyl group, which can affect its susceptibility to nucleophilic and electrophilic attack. The amino group provides a site for various chemical modifications, including acylation, alkylation, and participation in coupling reactions.

Experimental Protocols

While specific, validated experimental protocols for **6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine** are not readily available in the public domain, the following sections outline general methodologies for its synthesis and characterization based on standard laboratory practices for similar compounds.

General Synthesis Protocol

A generalized procedure for the synthesis of aminopyrimidines often involves a multi-step process that can be adapted for the target molecule. This typically includes the formation of the pyrimidine ring followed by the introduction of the amino group.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis and purification of pyrimidine derivatives.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

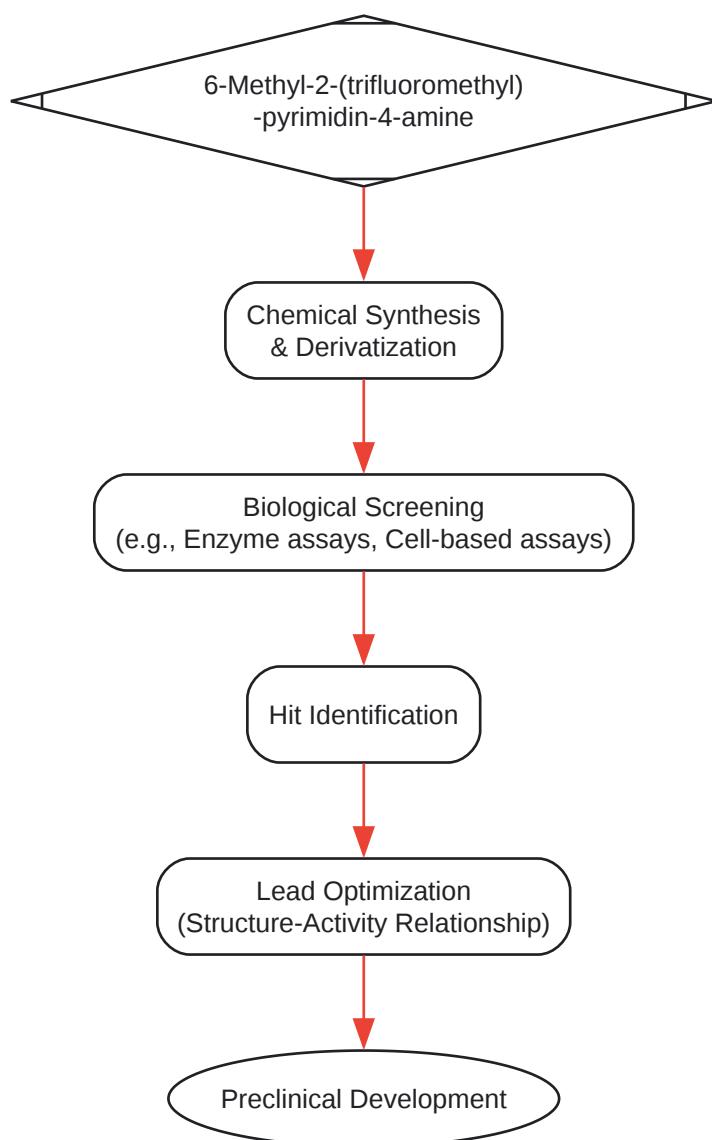
- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (singlet, ~2.5 ppm), the pyrimidine ring proton (singlet, chemical shift dependent on substitution), and the amine protons (broad singlet, chemical shift dependent on solvent and concentration).
- ^{13}C NMR: The carbon NMR spectrum will provide information on the carbon framework, with characteristic signals for the trifluoromethyl carbon (quartet due to C-F coupling), the pyrimidine ring carbons, and the methyl carbon.
- ^{19}F NMR: The fluorine NMR spectrum is expected to show a singlet for the CF_3 group.

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak $[\text{M}]^+$ or protonated molecule $[\text{M}+\text{H}]^+$ should be observed at m/z corresponding to the molecular weight of 177.13.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm^{-1}), C-H stretching of the methyl and aromatic protons, C=N and C=C stretching of the pyrimidine ring, and strong C-F stretching bands for the trifluoromethyl group.

Melting Point Determination: The melting point will be determined using a standard melting point apparatus to assess the purity of the synthesized compound.

Solubility Assessment: The solubility of the compound will be qualitatively assessed in a range of common laboratory solvents, including water, methanol, ethanol, dichloromethane, and dimethyl sulfoxide (DMSO).


Potential Applications and Biological Relevance

Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-viral, anti-inflammatory, anti-cancer, and anti-HIV properties.

[8] The introduction of a trifluoromethyl group can often enhance the metabolic stability and bioavailability of drug candidates. Therefore, **6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine**

represents a valuable scaffold for the development of novel therapeutic agents. Its potential biological activity warrants further investigation.

The logical relationship for exploring the potential of this compound in a drug discovery context is illustrated below.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the evaluation of **6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine** in drug discovery.

Further research is required to fully elucidate the physical, chemical, and biological properties of **6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine**. The information and protocols provided in this guide serve as a foundation for researchers and scientists to build upon in their exploration of this promising chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-methyl-2-(trifluoromethyl)pyrimidin-4-amine CAS#: 4571-65-7 [m.chemicalbook.com]
- 2. 4571-65-7 | MFCD08436605 | 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine [aaronchem.com]
- 3. 6-METHYL-2-(TRIFLUOROMETHYL)PYRIMIDIN-4-AMINE - CAS:4571-65-7 - Sunway Pharm Ltd [3wpharm.com]
- 4. 6-methyl-2-(trifluoromethyl)pyrimidin-4-amine | 4571-65-7 [chemicalbook.com]
- 5. capotchem.com [capotchem.com]
- 6. PubChemLite - 6-methyl-2-(trifluoromethyl)pyrimidin-4-amine (C₆H₆F₃N₃) [pubchemlite.lcsb.uni.lu]
- 7. 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine | 1480-66-6 | Benchchem [benchchem.com]
- 8. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295556#physical-and-chemical-properties-of-6-methyl-2-trifluoromethyl-pyrimidin-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com